Benzyl 4-oxoazocane-1-carboxylate
Description
Benzyl 4-oxoazocane-1-carboxylate (CAS 1017575-52-8) is an 8-membered lactam-containing benzoate ester. Its structure comprises a benzyl ester group attached to a nitrogen-containing azocane ring with a ketone moiety at the 4-position. This compound is primarily used in organic synthesis, particularly as a precursor for bioactive molecules or catalysts.
Key structural features include:
- Azocane ring: An 8-membered saturated heterocycle with a nitrogen atom.
- Benzyl ester: Provides aromatic hydrophobicity, influencing solubility and reactivity.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 4-oxoazocane-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14-8-4-5-10-16(11-9-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
MDHDEHZYMBZHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CCC(=O)C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxoazocane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azocane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxoazocane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted azocane compounds, and various oxidized products depending on the specific reaction conditions employed .
Scientific Research Applications
Benzyl 4-oxoazocane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Benzyl 4-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Benzyl 4-Oxoazepane-1-Carboxylate
Benzyl 4-oxoazepane-1-carboxylate (CAS 83621-33-4) is a 7-membered lactam analog.
| Parameter | Benzyl 4-Oxoazocane-1-Carboxylate | Benzyl 4-Oxoazepane-1-Carboxylate |
|---|---|---|
| CAS Number | 1017575-52-8 | 83621-33-4 |
| Molecular Formula | C15H19NO3 (inferred) | C14H17NO3 |
| Ring Size | 8-membered azocane | 7-membered azepane |
| Suppliers | 1 | 16 |
| Polarity | Higher (larger ring, more conformational flexibility) | Moderate |
| Applications | Limited data; niche synthetic use | Widely used in peptidomimetics and drug discovery |
Key Differences :
Comparison with Simple Benzoate Esters
Example: Methyl benzoate (CAS 93-58-3) and benzyl 4-oxobutanoate (CAS 53229-60-0).
| Parameter | This compound | Methyl Benzoate | Benzyl 4-Oxobutanoate |
|---|---|---|---|
| Complexity | High (heterocyclic lactam) | Low (simple ester) | Moderate (linear chain with ketone) |
| Polarity | High (lactam, H-bond donors) | Low | Moderate (ketone) |
| Reactivity | Susceptible to lactam ring-opening | Stable under mild conditions | Ketone participates in nucleophilic reactions |
| Applications | Specialty synthesis | Solvent, flavoring | Intermediate in fragrances |
Key Insights :
Comparison with Other Heterocyclic Benzoates
Example : Benzyl 4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 873779-32-9).
| Parameter | This compound | Spirocyclic Analog |
|---|---|---|
| Structure | Monocyclic lactam | Spirocyclic (chromane-piperidine fusion) |
| Complexity | Moderate | High |
| Bioactivity Potential | Limited data | Likely higher (spirocycles often enhance target selectivity) |
| Suppliers | 1 | 2 |
Key Insights :
- Spirocyclic analogs may offer superior binding specificity due to rigid 3D structures, whereas azocane derivatives provide flexibility for conformational adaptation .
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